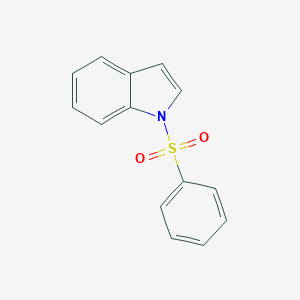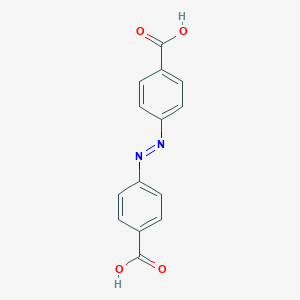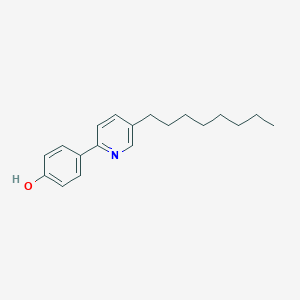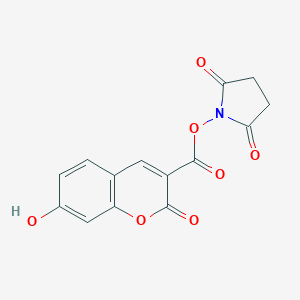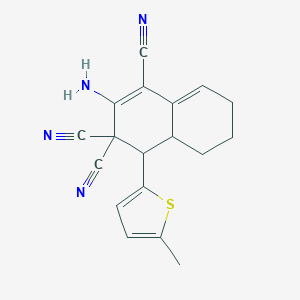
2-amino-4-(5-methylthiophen-2-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(5-methylthiophen-2-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AMT-130 and has been found to have a range of biochemical and physiological effects that make it a promising candidate for research in various fields.
Mécanisme D'action
The mechanism of action of AMT-130 involves the use of small interfering RNA (siRNA) to silence the huntingtin gene. This is achieved by the delivery of AMT-130 to the target cells, where it binds to the messenger RNA (mRNA) that is produced by the huntingtin gene. This binding prevents the mRNA from being translated into the huntingtin protein, which is responsible for the development of Huntington's disease.
Biochemical and Physiological Effects:
AMT-130 has been found to have a range of biochemical and physiological effects that make it a promising candidate for research in various fields. These effects include the silencing of the huntingtin gene, as well as the potential to target other genes that are involved in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AMT-130 in lab experiments is its specificity. AMT-130 has been found to specifically target the huntingtin gene, which reduces the risk of off-target effects. However, one of the limitations of using AMT-130 is the difficulty in delivering it to the target cells. This requires the use of specialized delivery systems, which can be challenging to develop and optimize.
Orientations Futures
There are many future directions for research on AMT-130. One potential direction is the development of more efficient delivery systems for the compound. This could involve the use of nanoparticles or other advanced drug delivery systems. Another direction is the exploration of the potential applications of AMT-130 in other diseases, such as Parkinson's disease and Alzheimer's disease. Finally, there is a need for further research on the long-term safety and efficacy of AMT-130 in humans, which will be critical for its eventual use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of AMT-130 involves a multi-step process that includes the reaction of 2,5-dimethylthiophene-3-carboxylic acid with thionyl chloride to form 2,5-dimethylthiophene-3-carbonyl chloride. This is then reacted with 2-amino-4-(trifluoromethyl)phenylacetonitrile to form the intermediate product, which is then reacted with 1,3-cyclohexanedione to form AMT-130.
Applications De Recherche Scientifique
AMT-130 has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of gene therapy. AMT-130 has been found to be effective in silencing the huntingtin gene, which is responsible for the development of Huntington's disease. This has led to the development of AMT-130 as a potential treatment for this debilitating disease.
Propriétés
Numéro CAS |
5650-95-3 |
|---|---|
Formule moléculaire |
C18H16N4S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2-amino-4-(5-methylthiophen-2-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C18H16N4S/c1-11-6-7-15(23-11)16-13-5-3-2-4-12(13)14(8-19)17(22)18(16,9-20)10-21/h4,6-7,13,16H,2-3,5,22H2,1H3 |
Clé InChI |
LQEJIBRSVQNUMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
SMILES canonique |
CC1=CC=C(S1)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B187377.png)
![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)


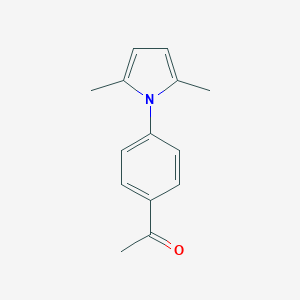
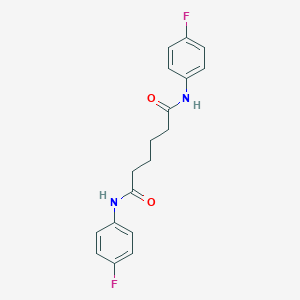

![2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B187389.png)

